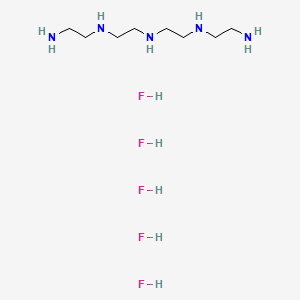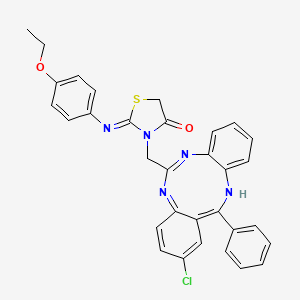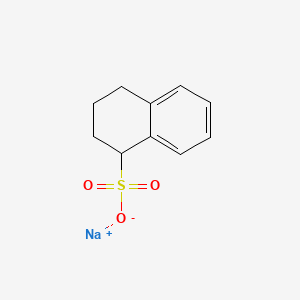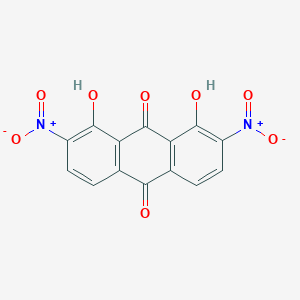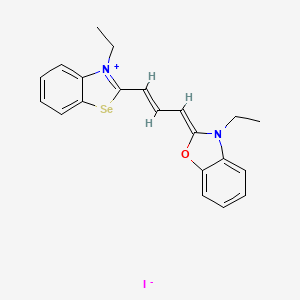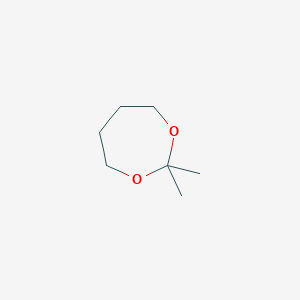
Pteroyl-L-(+)-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteroylaspartic acid, DL- is a synthetic compound that acts as an antagonist to pteroylglutamic acid (folic acid). It is known for its ability to interfere with folate metabolism, which is crucial for the synthesis of nucleotides and the growth of cells
Vorbereitungsmethoden
The synthesis of pteroylaspartic acid, DL- involves the reaction of pteroic acid with aspartic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Pteroylaspartic acid, DL- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pteroylaspartic acid, DL- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving folate metabolism.
Biology: It is used to study the effects of folate antagonists on cell growth and metabolism.
Wirkmechanismus
Pteroylaspartic acid, DL- exerts its effects by interfering with folate metabolism. It acts as an antagonist to pteroylglutamic acid (folic acid) and inhibits the normal growth of cells by preventing the synthesis of nucleotides. This inhibition occurs through the disruption of the folate pathway, which is essential for DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Pteroylaspartic acid, DL- is similar to other folate antagonists such as:
Pteroylglutamic acid (folic acid): Unlike pteroylaspartic acid, folic acid promotes cell growth and division.
Pteroyldiglutamic acid (diopterin): Another folate antagonist with similar properties.
4-Aminopteroyl glutamic acid (aminopterin): A potent folate antagonist used in chemotherapy.
Pteroylaspartic acid, DL- is unique in its specific structure and its ability to effectively displace pteroylglutamic acid in biological systems .
Eigenschaften
CAS-Nummer |
64536-00-1 |
|---|---|
Molekularformel |
C18H17N7O6 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29) |
InChI-Schlüssel |
VKLXENVTLKYHFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


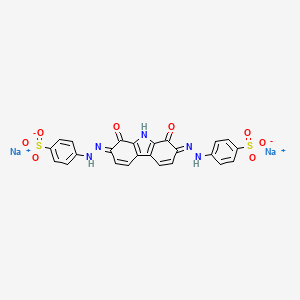
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
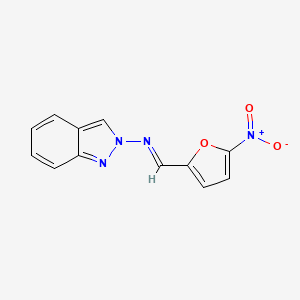
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
